9-Bromononyl 8-bromooctanoate

PROTAC linker design antibody-drug conjugate synthesis bifunctional crosslinking

9-Bromononyl 8-bromooctanoate (CAS 819883-36-8) is a heterobifunctional, dibromo-substituted fatty acid ester with the molecular formula C₁₇H₃₂Br₂O₂ and a molecular weight of 428.24 g/mol. It features two terminal primary alkyl bromide groups—one on the C9 nonyl chain and one at the ω-position of the C8 octanoate moiety—connected via a central ester bond.

Molecular Formula C17H32Br2O2
Molecular Weight 428.2 g/mol
CAS No. 819883-36-8
Cat. No. B12531396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromononyl 8-bromooctanoate
CAS819883-36-8
Molecular FormulaC17H32Br2O2
Molecular Weight428.2 g/mol
Structural Identifiers
SMILESC(CCCCOC(=O)CCCCCCCBr)CCCCBr
InChIInChI=1S/C17H32Br2O2/c18-14-10-6-2-1-3-8-12-16-21-17(20)13-9-5-4-7-11-15-19/h1-16H2
InChIKeyZSUKFTSCDGLZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromononyl 8-bromooctanoate (CAS 819883-36-8): Bifunctional Dibromo Ester Linker for Sequential Bioconjugation and Lipid Nanoparticle Synthesis


9-Bromononyl 8-bromooctanoate (CAS 819883-36-8) is a heterobifunctional, dibromo-substituted fatty acid ester with the molecular formula C₁₇H₃₂Br₂O₂ and a molecular weight of 428.24 g/mol . It features two terminal primary alkyl bromide groups—one on the C9 nonyl chain and one at the ω-position of the C8 octanoate moiety—connected via a central ester bond. This structural architecture provides two chemically equivalent yet spatially distinct leaving groups for nucleophilic substitution, combined with an enzymatically cleavable ester linkage, distinguishing it from simple α,ω-dibromoalkanes and monobromo ester analogs .

Why 9-Bromononyl 8-bromooctanoate Cannot Be Replaced by Nonyl 8-bromooctanoate or 1,8-Dibromooctane in Multistep Linker Strategies


Generic substitution within the ω-bromoalkyl ester family fails because differences in the number of terminal bromine atoms, the presence or absence of a cleavable internal ester, and alkyl chain length produce divergent physicochemical and functional properties that directly impact synthetic utility. Replacing the dibromo target compound with the monobromo analog nonyl 8-bromooctanoate forfeits the second reactive handle required for dual-end derivatization or crosslinking ; substituting with the simpler 1,8-dibromooctane eliminates the ester cleavage site that enables traceless payload release in intracellular delivery applications . The quantitative evidence below establishes that these structural distinctions translate into measurable differences in lipophilicity, polar surface area, reactive site count, and chain geometry—parameters that govern performance in PROTAC linker design, lipid nanoparticle assembly, and surface modification workflows.

Quantitative Differentiation Evidence for 9-Bromononyl 8-bromooctanoate vs. Closest Analogs


Reactive Site Count: Dibromo vs. Monobromo Esters for Sequential Bioconjugation

9-Bromononyl 8-bromooctanoate possesses two terminal primary alkyl bromide groups, whereas the closest monobromo analog, nonyl 8-bromooctanoate (CAS 2089253-38-1), possesses only one . This 2:1 stoichiometric difference in reactive sites directly enables sequential, orthogonal nucleophilic substitution reactions (e.g., first displacement with an amine-bearing ligand, second displacement with a thiol-containing payload) without requiring additional synthetic steps to introduce a second leaving group.

PROTAC linker design antibody-drug conjugate synthesis bifunctional crosslinking

Cleavable Ester Linker vs. Non-Cleavable Alkyl Chains for Intracellular Payload Release

The central ester bond of 9-bromononyl 8-bromooctanoate constitutes a hydrolytically and enzymatically cleavable linkage, a feature entirely absent in the symmetric α,ω-dibromoalkane comparator 1,8-dibromooctane (CAS 4549-32-0) . Ester bonds are recognized substrates for ubiquitous intracellular esterases, enabling traceless, triggered release of conjugated cargo after cellular internalization. In contrast, 1,8-dibromooctane provides only a stable, non-cleavable C8 hydrocarbon bridge, which precludes programmed disassembly of the linker scaffold.

intracellular drug delivery prodrug linker controlled release

Lipophilicity Tuning: LogP Comparison with Monobromo Ester and Simple Dibromoalkane

The computed partition coefficient (LogP) for 9-bromononyl 8-bromooctanoate is 6.39 , intermediate between the symmetric 1,8-dibromooctane (LogP 4.12) and the monobromo ester nonyl 8-bromooctanoate (LogP 6.50) . This gradation demonstrates that the target compound's specific combination of chain lengths, bromine count, and ester placement yields a lipophilicity profile distinct from both simpler and monofunctional analogs, allowing finer tuning of membrane partitioning behavior.

membrane permeability lipophilicity optimization ADME prediction

Polar Surface Area as a Determinant of Solubility and Ternary Complex Geometry

The topological polar surface area (TPSA) of 9-bromononyl 8-bromooctanoate is 26.30 Ų , substantially higher than the 0.00 Ų of 1,8-dibromooctane due to the contribution of the ester carbonyl and ether oxygen atoms. This difference in TPSA directly impacts aqueous solubility and the spatial presentation of conjugated ligands in PROTAC ternary complexes, where linker polarity influences both the stability of the protein–PROTAC–ligase interface and the pharmacokinetic profile of the degrader molecule [1].

PROTAC linker design solubility optimization ternary complex formation

Asymmetric Chain Geometry vs. Symmetric Dibromoalkanes for Orientational Control

The asymmetric architecture of 9-bromononyl 8-bromooctanoate, featuring an ester group offset from the chain center with distinct C8 and C9 segments on either side, contrasts with the perfectly symmetric C8 chain of 1,8-dibromooctane . This structural asymmetry, combined with the ester dipole, provides a built-in orientational bias when the molecule is utilized in self-assembled monolayers (SAMs) or at lipid–water interfaces, potentially yielding more ordered packing and predictable presentation of functional groups compared to symmetric dibromoalkanes [1].

surface functionalization self-assembled monolayer molecular orientation

Optimal Use Cases for 9-Bromononyl 8-bromooctanoate Driven by Quantitative Differentiators


PROTAC Linker Requiring Sequential, Orthogonal Bioconjugation at Two Distinct Termini

The 2-reactive-site architecture (vs. 1 in monobromo esters) enables stepwise conjugation: first, displacement of one terminal bromide with an amine-functionalized E3 ligase ligand; second, displacement of the remaining bromide with a thiol- or amine-bearing warhead targeting the protein of interest. This sequential orthogonality eliminates the need for protecting group strategies or post-esterification halogenation steps, as would be required if starting from nonyl 8-bromooctanoate .

Lipid Nanoparticle (LNP) Intermediate with Built-in Cleavable Ester for mRNA Delivery

The ester bond provides an intracellularly cleavable site, differentiating this compound from non-cleavable dibromoalkanes such as 1,8-dibromooctane. After LNP-mediated cellular uptake, esterase-mediated hydrolysis of the linker can facilitate endosomal escape or triggered release of ionizable lipid components, potentially improving mRNA delivery efficiency compared to formulations using non-cleavable aliphatic linkers [1].

Surface Functionalization Requiring Oriented Monolayer Formation on Polar Substrates

The asymmetric C8–ester–C9 geometry and internal ester dipole promote directional self-assembly on gold or silicon oxide surfaces, yielding more ordered monolayers than symmetric 1,8-dibromooctane. The increased lipophilicity (LogP 6.39) relative to 1,8-dibromooctane (LogP 4.12) also enhances packing density through stronger interchain van der Waals interactions, critical for reproducible surface passivation in biosensor and microarray fabrication [2].

Synthesis of Heterotelechelic Polymers via Successive Nucleophilic Displacement

The two equivalent terminal bromine atoms, coupled with the ester's hydrolytic stability under controlled anhydrous conditions, allow for successive atom transfer radical polymerization (ATRP) initiator attachment or chain-extension reactions. The higher TPSA (26.30 Ų) compared to 1,8-dibromooctane (0.00 Ų) provides improved solubility in polar aprotic solvents (e.g., DMF, DMSO) commonly used in polymer synthesis, reducing aggregation and improving reaction homogeneity .

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